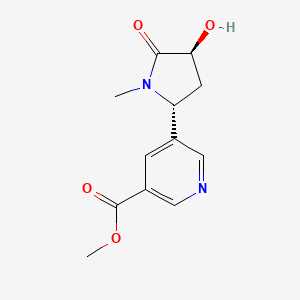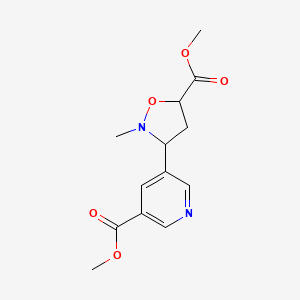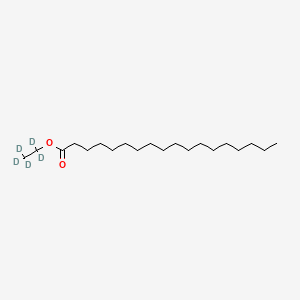
Ethyl Stearate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl Stearate-d5: is a deuterated form of ethyl stearate, where five hydrogen atoms are replaced by deuteriumThis compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotope labeling properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl Stearate-d5 can be synthesized by reacting stearic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate esterification. The process can be summarized as follows:
- Stearic acid is mixed with ethanol-d5 (ethanol where hydrogen is replaced by deuterium).
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux conditions to promote the esterification reaction.
- The product, this compound, is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale esterification of stearic acid with ethanol-d5.
- Use of continuous reactors to maintain optimal reaction conditions.
- Implementation of purification steps such as distillation and crystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl Stearate-d5 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and ethanol-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Stearic acid and ethanol-d5.
Reduction: Stearyl alcohol and ethanol-d5.
Transesterification: Various esters and ethanol-d5.
Applications De Recherche Scientifique
Ethyl Stearate-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: Used in metabolic studies to track the incorporation and metabolism of fatty acids in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of ethyl stearate-d5 involves its incorporation into chemical reactions as a labeled compound. The presence of deuterium allows researchers to track the movement and transformation of the compound through various pathways. This is particularly useful in studying metabolic processes and reaction mechanisms at a molecular level .
Comparaison Avec Des Composés Similaires
Ethyl Stearate: The non-deuterated form of ethyl stearate-d5.
Ethyl Palmitate: Another fatty acid ester with similar properties but a shorter carbon chain.
Ethyl Oleate: An unsaturated fatty acid ester with a double bond in the carbon chain
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This property allows for precise tracking and analysis of chemical and biological processes, distinguishing it from its non-deuterated counterparts .
Propriétés
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVMROFTAUDAG-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
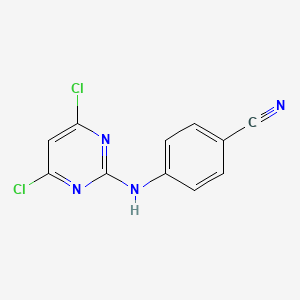
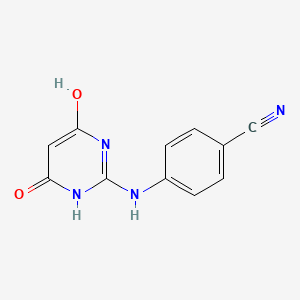
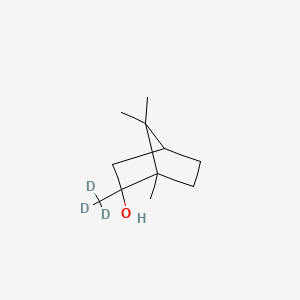
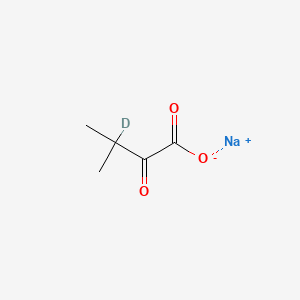

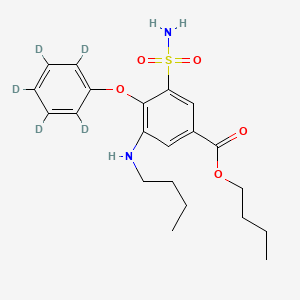
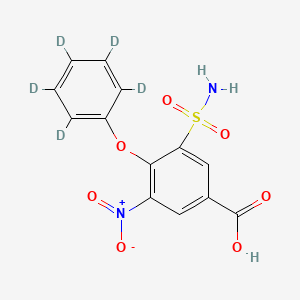
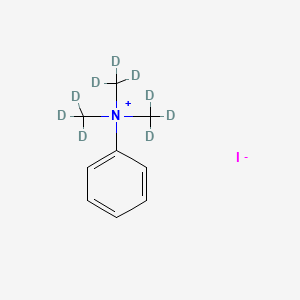
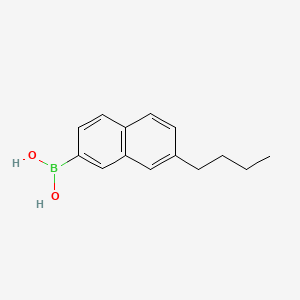

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
